2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-1-yl)methanone
2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-1-yl)methanone
CX546 is an AMPA receptor potentiator. It binds specifically to the agonist bound non-desensitized receptor, and most likely destabilizing the desensitized receptor conformation. CX546 enhances cognitive function in rats. It has also been proposed as a treatment for schizophrenia.
Brand Name:
Vulcanchem
CAS No.:
215923-54-9
VCID:
VC0524615
InChI:
InChI=1S/C14H17NO3/c16-14(15-6-2-1-3-7-15)11-4-5-12-13(10-11)18-9-8-17-12/h4-5,10H,1-3,6-9H2
SMILES:
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCCO3
Molecular Formula:
C14H17NO3
Molecular Weight:
247.29 g/mol
2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-1-yl)methanone
CAS No.: 215923-54-9
Inhibitors
VCID: VC0524615
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 215923-54-9 |
---|---|
Product Name | 2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-1-yl)methanone |
Molecular Formula | C14H17NO3 |
Molecular Weight | 247.29 g/mol |
IUPAC Name | 2,3-dihydro-1,4-benzodioxin-6-yl(piperidin-1-yl)methanone |
Standard InChI | InChI=1S/C14H17NO3/c16-14(15-6-2-1-3-7-15)11-4-5-12-13(10-11)18-9-8-17-12/h4-5,10H,1-3,6-9H2 |
Standard InChIKey | LJUNPHMOGNFFOS-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCCO3 |
Canonical SMILES | C1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCCO3 |
Appearance | Solid powder |
Description | CX546 is an AMPA receptor potentiator. It binds specifically to the agonist bound non-desensitized receptor, and most likely destabilizing the desensitized receptor conformation. CX546 enhances cognitive function in rats. It has also been proposed as a treatment for schizophrenia. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | CX546; CX 546; CX-546; UNII-PV6YEC8983; GR 87; GR-87; BDP 17; BDP-17. |
Reference | 1: Cavalla D, Chianelli F, Korsak A, Hosford PS, Gourine AV, Marina N. Tianeptine prevents respiratory depression without affecting analgesic effect of opiates in conscious rats. Eur J Pharmacol. 2015 Aug 15;761:268-72. doi: 10.1016/j.ejphar.2015.05.067. Epub 2015 Jun 8. PubMed PMID: 26068549. 2: Chang PK, Prenosil GA, Verbich D, Gill R, McKinney RA. Prolonged ampakine exposure prunes dendritic spines and increases presynaptic release probability for enhanced long-term potentiation in the hippocampus. Eur J Neurosci. 2014 Sep;40(5):2766-76. doi: 10.1111/ejn.12638. Epub 2014 Jun 13. PubMed PMID: 24925283. 3: Modvig A, Andersen TL, Taaning RH, Lindhardt AT, Skrydstrup T. Two-chamber hydrogen generation and application: access to pressurized deuterium gas. J Org Chem. 2014 Jun 20;79(12):5861-8. doi: 10.1021/jo500801t. Epub 2014 Jun 11. PubMed PMID: 24870212. 4: O'Neill MJ, Witkin JM. AMPA receptor potentiators: application for depression and Parkinson's disease. Curr Drug Targets. 2007 May;8(5):603-20. Review. PubMed PMID: 17504104. 5: O'Neill MJ, Bleakman D, Zimmerman DM, Nisenbaum ES. AMPA receptor potentiators for the treatment of CNS disorders. Curr Drug Targets CNS Neurol Disord. 2004 Jun;3(3):181-94. Review. PubMed PMID: 15180479. |
PubChem Compound | 2890 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume